1-[Cyano(methyl)amino]propan-2-ol
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Overview
Description
1-[Cyano(methyl)amino]propan-2-ol is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It is also known by its IUPAC name, N-(2-hydroxypropyl)-N-methylcyanamide . This compound is characterized by the presence of a cyano group, a methylamino group, and a hydroxyl group attached to a propane backbone.
Preparation Methods
The synthesis of 1-[Cyano(methyl)amino]propan-2-ol can be achieved through various methods. One common synthetic route involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis reactions to yield the final product . The preparation process is advantageous due to its simplicity, low cost, and high product purity, making it suitable for industrial production .
Chemical Reactions Analysis
1-[Cyano(methyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[Cyano(methyl)amino]propan-2-ol has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[Cyano(methyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
1-[Cyano(methyl)amino]propan-2-ol can be compared with similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound is an amino alcohol with similar structural features but lacks the cyano group.
2-Propanol, 1-amino-:
The presence of the cyano group in this compound distinguishes it from these similar compounds, providing unique reactivity and applications .
Properties
Molecular Formula |
C5H10N2O |
---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-hydroxypropyl(methyl)cyanamide |
InChI |
InChI=1S/C5H10N2O/c1-5(8)3-7(2)4-6/h5,8H,3H2,1-2H3 |
InChI Key |
KVLPBOHMPXKWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C#N)O |
Origin of Product |
United States |
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